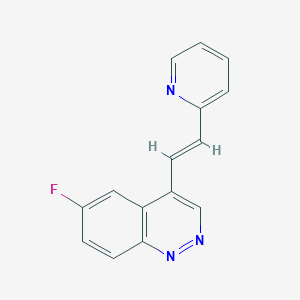
6-Fluoro-4-(2-(pyridin-2-yl)vinyl)cinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-4-(2-(pyridin-2-yl)vinyl)cinnoline is a heterocyclic aromatic compound with the molecular formula C15H10FN3 It is characterized by the presence of a fluorine atom at the 6th position and a pyridin-2-ylvinyl group at the 4th position of the cinnoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-(2-(pyridin-2-yl)vinyl)cinnoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of fluorinated pyridines and cinnoline derivatives. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-(2-(pyridin-2-yl)vinyl)cinnoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The fluorine atom and the pyridin-2-ylvinyl group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the replacement of the fluorine atom or the pyridin-2-ylvinyl group with other functional groups .
Scientific Research Applications
6-Fluoro-4-(2-(pyridin-2-yl)vinyl)cinnoline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-(2-(pyridin-2-yl)vinyl)cinnoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(2-(Pyridin-2-yl)vinyl)cinnoline: Lacks the fluorine atom at the 6th position.
6-Fluoro-4-(2-(pyridin-3-yl)vinyl)cinnoline: Has the pyridinyl group at the 3rd position instead of the 2nd position.
6-Fluoro-4-(2-(pyridin-4-yl)vinyl)cinnoline: Has the pyridinyl group at the 4th position instead of the 2nd position.
Uniqueness
6-Fluoro-4-(2-(pyridin-2-yl)vinyl)cinnoline is unique due to the specific positioning of the fluorine atom and the pyridin-2-ylvinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
5273-46-1 |
|---|---|
Molecular Formula |
C15H10FN3 |
Molecular Weight |
251.26 g/mol |
IUPAC Name |
6-fluoro-4-[(E)-2-pyridin-2-ylethenyl]cinnoline |
InChI |
InChI=1S/C15H10FN3/c16-12-5-7-15-14(9-12)11(10-18-19-15)4-6-13-3-1-2-8-17-13/h1-10H/b6-4+ |
InChI Key |
UBCVGWIWRMOXMZ-GQCTYLIASA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C2=CN=NC3=C2C=C(C=C3)F |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CN=NC3=C2C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-(1R,8S,9s,E)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid](/img/structure/B12934403.png)
![N-Methyl-2-[(2-oxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]benzamide](/img/structure/B12934413.png)
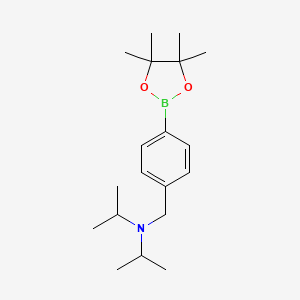
![8-(Ethoxycarbonyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B12934421.png)
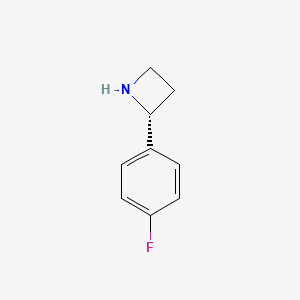
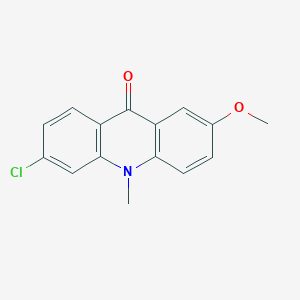
![4-[2-Fluoro-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide](/img/structure/B12934437.png)
![Imidazo[4,5-d]imidazole, 1,3,4,6-tetraacetyloctahydro-](/img/structure/B12934440.png)
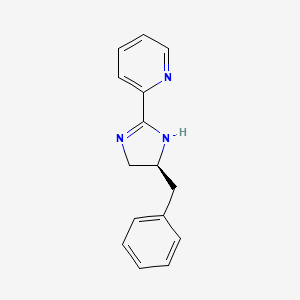
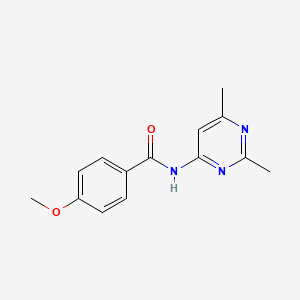
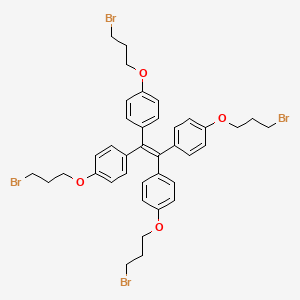
![2-bromo-N-[4-chloro-2-(1H-imidazole-5-carbonyl)phenyl]acetamide](/img/structure/B12934478.png)
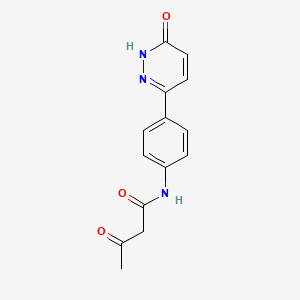
![tert-Butyl (R)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12934490.png)
